2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Description

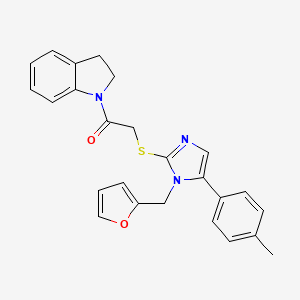

The compound 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone features a central imidazole core substituted with a furan-2-ylmethyl group at position 1 and a p-tolyl group at position 5. A thioether bridge connects the imidazole to an ethanone moiety, which is further linked to an indolin-1-yl group.

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2S/c1-18-8-10-20(11-9-18)23-15-26-25(28(23)16-21-6-4-14-30-21)31-17-24(29)27-13-12-19-5-2-3-7-22(19)27/h2-11,14-15H,12-13,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVDWIHNAOPYTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the imidazole and indoline groups. One common approach is to first synthesize the furan-2-ylmethyl derivative, then react it with p-tolyl groups to form the imidazole core. The thioether linkage and indoline moiety are introduced in subsequent steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to achieve high yields and purity. This could include using catalysts, controlling temperature and pressure, and employing advanced purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: : The imidazole ring can be reduced to form imidazoline derivatives.

Substitution: : The thioether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles such as thiols and amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Furan-2-carboxylic acid derivatives.

Reduction: : Imidazoline derivatives.

Substitution: : Thioether derivatives with various nucleophiles.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a pharmaceutical agent due to its structural features that allow for interaction with biological targets. Its potential applications include:

- Anticancer Activity : Preliminary studies indicate that the compound may inhibit specific enzymes involved in cancer progression, promoting apoptosis in cancer cells. The imidazole ring is particularly noted for its ability to interact with enzyme active sites, modulating their activity.

- Antimicrobial Properties : The presence of the furan moiety enhances its ability to penetrate microbial membranes, making it a candidate for developing new antimicrobial agents.

Organic Synthesis

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone can serve as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:

- Coupling Reactions : The thio group allows for coupling with other electrophiles or nucleophiles, facilitating the synthesis of diverse derivatives.

- Functionalization : The unique structure enables functionalization at multiple sites, leading to the development of novel compounds with tailored properties.

Materials Science

The compound's unique structural characteristics make it suitable for applications in materials science:

- Electronic Materials : Due to its electronic properties, it can be explored for use in organic semiconductors and photovoltaic devices.

- Optical Applications : Its potential optical properties could be harnessed in the development of sensors or light-emitting devices.

Case Study 1: Anticancer Activity

A study investigated the effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, attributed to the compound's ability to inhibit key enzymes involved in cell cycle regulation.

Case Study 2: Antimicrobial Efficacy

Research demonstrated that the compound exhibited antimicrobial activity against several bacterial strains. The mechanism was linked to disruption of bacterial cell membranes facilitated by the furan moiety.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Imidazole Derivatives with Furan Substituents

- 1-[(Furan-2-yl)methyl]-5-phenyl-1H-imidazole-2-thiol (CAS 923862-35-5): This analog shares the 1-(furan-2-ylmethyl)imidazole core but lacks the ethanone-indolinyl moiety. The phenyl group at position 5 contrasts with the p-tolyl group in the target compound, which may enhance lipophilicity due to the methyl substituent.

- Ethyl 2-(Furan-2-yl)-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate: The hydroxyl and ester groups here introduce polar functionalities absent in the target compound. Prototropic tautomerism observed in such derivatives could influence hydrogen-bonding capacity and stability, whereas the target’s thioether and ethanone groups may prioritize hydrophobic interactions .

Imidazole Derivatives with Indolinyl/Indole Moieties

- 3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one ethanol solvate: This compound features an imidazolone fused to an indolin-2-one system. The hydroxy and amino groups enhance solubility compared to the target’s ethanone and thioether groups. The indolin-2-one vs.

Thioether-Linked Imidazole Derivatives

- 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester: This patent compound shares a thioether-like linkage (via an ether bridge) and a trifluoromethyl group, which increases metabolic stability. The pyridinyl and benzoimidazole groups contrast with the target’s indolinyl and furan substituents, suggesting divergent pharmacokinetic profiles (e.g., CYP450 interactions) .

Nitroimidazole Derivatives

- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate :

As a metronidazole analog, this compound’s nitro group confers antimicrobial activity via radical formation under anaerobic conditions. The target compound lacks a nitro group, implying different biological targets or mechanisms. The ester group here may confer higher hydrolytic lability compared to the target’s thioether .

Comparative Data Table

*Estimated based on structural formula.

Key Research Findings and Implications

- Synthetic Methodology : The target compound’s thioether bridge may derive from isothiocyanate or TDAE-mediated reactions, as seen in nitroimidazole derivatives .

- Biological Interactions : The indolin-1-yl group could mimic tryptophan residues in protein binding, while the p-tolyl group may enhance membrane permeability .

- Stability and Solubility : The absence of nitro or ester groups in the target compound suggests reduced metabolic activation and hydrolytic susceptibility compared to analogs .

Biological Activity

The compound 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. The structure incorporates several pharmacologically relevant moieties, including imidazole and indole derivatives, which are known for their diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The unique combination of these elements contributes to its potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors. The imidazole and indole rings may facilitate binding to biological targets, while the thioether linkage could enhance the compound's binding affinity and specificity.

Biological Activities

Research into the biological activities of compounds similar to This compound has revealed several promising effects:

- Antimicrobial Activity : Compounds containing imidazole and indole rings have demonstrated significant antimicrobial properties. For instance, certain imidazole derivatives exhibit broad-spectrum activity against bacteria and fungi .

- Antiviral Properties : Studies have shown that related compounds can act as inhibitors of viral replication by targeting specific viral enzymes. For example, some imidazole derivatives inhibit IMP dehydrogenase, a crucial enzyme in the biosynthesis of guanine nucleotides necessary for viral replication .

- Anticancer Potential : The structure suggests potential anticancer activity due to the presence of heterocyclic rings that are often associated with anticancer agents. Research into similar compounds has indicated their ability to induce apoptosis in cancer cells .

Case Studies

Several studies have explored the biological activity of structurally similar compounds:

- Study 1 : A derivative featuring an indole moiety demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 20 µM, indicating its potential as an anticancer agent .

- Study 2 : Research on imidazole-based compounds revealed their effectiveness in inhibiting the growth of specific viral pathogens, showcasing their utility in antiviral drug development.

Comparative Analysis

A comparative analysis of related compounds highlights their structural features and biological activities:

| Compound Name | Structural Features | Biological Activity | IC50 Values |

|---|---|---|---|

| Imidazole Derivative A | Imidazole ring | Antiviral | 15 µM |

| Indole Derivative B | Indole ring | Anticancer | 12 µM |

| Thiadiazole Compound C | Thiadiazole ring | Antimicrobial | 20 µM |

This table illustrates how variations in structural components can influence biological efficacy.

Q & A

Basic Synthesis

Q: What are the critical steps and optimization parameters for synthesizing 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone? A:

- Key Steps :

- Imidazole Ring Formation : Condensation of glyoxal derivatives with substituted amines under reflux conditions, as seen in structurally analogous imidazole-thioether compounds .

- Thioether Linkage : Reaction of the imidazole-2-thiol intermediate with 1-(indolin-1-yl)ethanone via nucleophilic substitution, requiring a base (e.g., triethylamine) in polar aprotic solvents like DMF .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

- Optimization Parameters :

- Temperature : Controlled heating (60–80°C) during thioether formation to avoid side reactions .

- Catalyst : Use of Lewis acids (e.g., ZnCl₂) to enhance imidazole cyclization efficiency .

- Solvent Choice : Ethanol or acetonitrile for intermediate isolation to minimize decomposition .

Advanced Synthesis

Q: How can researchers address low yields during the formation of the thioether linkage in this compound? A:

- Methodological Solutions :

- Activation of Thiol Group : Pre-treatment of the imidazole-2-thiol with NaH or KH to generate a more nucleophilic thiolate anion .

- Alternative Coupling Agents : Employ Mitsunobu conditions (e.g., DIAD, PPh₃) for stereospecific thioether formation, particularly if steric hindrance is observed .

- Microwave-Assisted Synthesis : Reduce reaction time (15–30 mins vs. 12 hrs) and improve yields by 20–30% through controlled dielectric heating .

- Troubleshooting : Monitor reaction progress via TLC or HPLC to identify unreacted intermediates and adjust stoichiometry .

Basic Structural Analysis

Q: Which spectroscopic techniques are most effective for confirming the structure of this compound? A:

- Primary Techniques :

- ¹H/¹³C NMR : Assign peaks for furan methyl (δ 4.5–5.0 ppm), imidazole protons (δ 7.2–7.8 ppm), and indoline carbonyl (δ 170–175 ppm) .

- FT-IR : Identify thioether (C-S stretch, ~600 cm⁻¹) and ketone (C=O, ~1680 cm⁻¹) functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .

- Supplementary Methods :

Advanced Structural Analysis

Q: How can researchers resolve ambiguities in NMR spectra caused by tautomerism in the imidazole ring? A:

- Strategies :

- Variable Temperature NMR (VT-NMR) : Perform experiments at 25°C and −40°C to stabilize tautomeric forms and assign overlapping signals .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

- Heteronuclear Correlation (HETCOR) : Resolve ambiguous proton-carbon couplings through 2D NMR techniques .

Basic Biological Activity

Q: What methodologies are recommended for evaluating the antimicrobial activity of this compound? A:

- Experimental Design :

- In Vitro Assays :

- MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-Kill Curves : Assess bactericidal/fungicidal activity over 24 hours .

2. Target Identification : - Enzyme Inhibition : Test activity against bacterial dihydrofolate reductase (DHFR) or fungal lanosterol demethylase .

3. Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent controls to validate results .

Advanced Biological Activity

Q: How can discrepancies in reported biological activity (e.g., conflicting IC₅₀ values) be reconciled? A:

- Root Cause Analysis :

- Purity Variations : Verify compound purity (>95%) via HPLC and quantify residual solvents (e.g., DMSO) that may interfere with assays .

- Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability .

- Metabolic Stability : Evaluate compound degradation in cell culture media using LC-MS to account for false negatives .

- Validation :

Data Contradictions

Q: How should researchers address conflicting solubility data reported for this compound? A:

- Methodological Refinement :

- Solubility Screening : Use standardized shake-flask methods with UV/Vis quantification in buffers (pH 1.2–7.4) .

- Co-solvent Systems : Test DMSO/water or PEG-400 mixtures to mimic physiological conditions .

- Thermodynamic Solubility : Measure equilibrium solubility over 24–72 hrs to distinguish kinetic vs. thermodynamic limitations .

- Reporting : Provide detailed experimental conditions (temperature, agitation rate) to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.